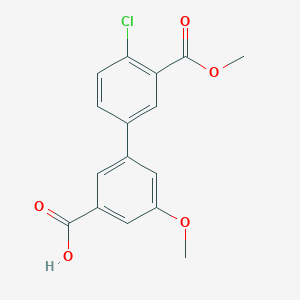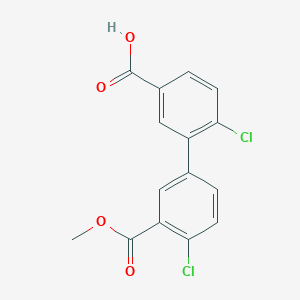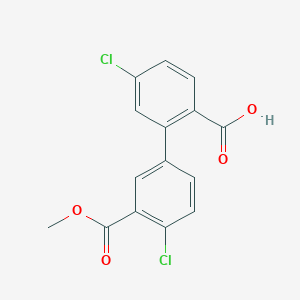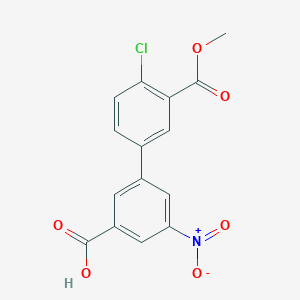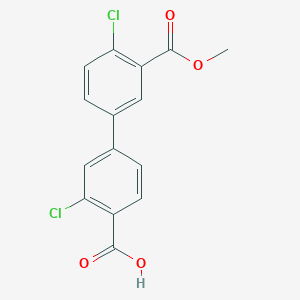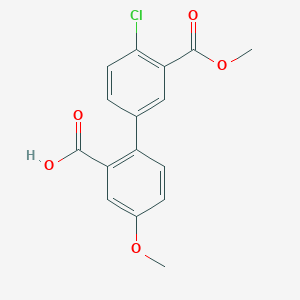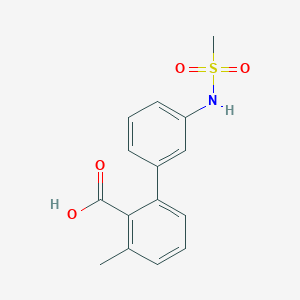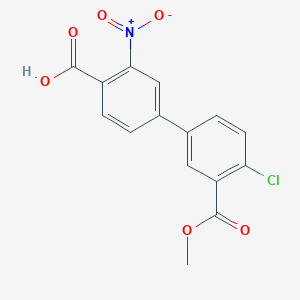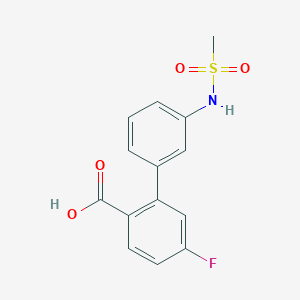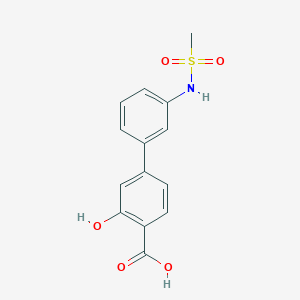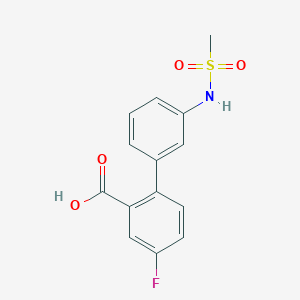
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%
Vue d'ensemble
Description
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% (3F4MSA) is a fluorinated benzoic acid derivative that has been gaining increasing attention in the scientific community due to its potential applications in various areas. 3F4MSA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. Additionally, 3F4MSA has been used in various laboratory experiments and research studies, making it an attractive substance for further exploration.
Applications De Recherche Scientifique
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used in various scientific research studies, such as those examining its anti-inflammatory, antioxidant, and antifungal properties. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used as a fluorescent probe for the detection of nitric oxide in biological systems. Furthermore, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have potential applications in cancer research, as it has been found to inhibit the growth of various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% exerts its biological effects by acting as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Biochemical and Physiological Effects
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. In terms of its anti-inflammatory properties, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to inhibit the production of ROS and RNS, which can contribute to oxidative stress and cell damage. Furthermore, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have antifungal activity, as it has been found to inhibit the growth of various fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in laboratory experiments has several advantages. Firstly, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is relatively easy to synthesize in a laboratory setting, making it a cost-effective and convenient reagent. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has a wide range of potential applications in scientific research, making it a useful tool for exploring various biological processes. However, there are also some limitations to the use of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in laboratory experiments. For example, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is relatively unstable and can degrade over time, making it difficult to store and use in experiments. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is toxic in high concentrations, making it necessary to take safety precautions when handling the substance.
Orientations Futures
Given the wide range of potential applications of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, there are many possible future directions for research. Firstly, further research could be conducted to better understand the exact mechanism of action of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, as this could lead to the development of more effective and targeted treatments. Additionally, further research could be conducted to explore the potential applications of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in cancer research, as this could lead to the development of more effective treatments for various types of cancer. Furthermore, further research could be conducted to explore the potential of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% as an antioxidant and antifungal agent, as this could lead to the development of new treatments for various diseases. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% as a fluorescent probe, as this could lead to the development of more sensitive and accurate detection methods.
Méthodes De Synthèse
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% can be synthesized from the reaction of 4-fluoro-3-methylbenzene-sulfonamide with 3-chlorobenzoic acid. This reaction is typically conducted in a two-step process, with the first step involving the formation of the 4-fluoro-3-methylbenzene-sulfonamide intermediate, followed by the second step which involves the reaction of the intermediate with 3-chlorobenzoic acid. The two-step synthesis method is relatively simple and can be conducted in a laboratory setting.
Propriétés
IUPAC Name |
3-fluoro-4-[3-(methanesulfonamido)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)15/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTBFYBQDDIURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692068 | |
| Record name | 2-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261940-70-8 | |
| Record name | 2-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




